1,3-Bis(3,4-dichlorophenyl)urea is an organic compound belonging to the class of diarylureas. It is a structural analog of triclocarban, a widely used antimicrobial agent. [] 1,3-Bis(3,4-dichlorophenyl)urea is primarily recognized as a transformation product of triclocarban, resulting from its degradation in the environment. [] As a degradation product of a common antimicrobial, 1,3-Bis(3,4-dichlorophenyl)urea is a relevant subject for environmental monitoring and assessment of potential ecological impacts.
The compound is synthesized primarily for research purposes, particularly in studies focused on cancer treatment. It falls under the category of N,N'-bis(aryl)ureas, which are known to exhibit various biological activities, including anti-cancer properties. The specific molecular formula for 1,3-bis(3,4-dichlorophenyl)urea is , with a molecular weight of approximately 350.03 g/mol .
The synthesis of 1,3-bis(3,4-dichlorophenyl)urea typically involves the reaction between 3,4-dichlorophenyl isocyanate and 3,4-dichloroaniline. The following steps outline the synthesis process:
1,3-Bis(3,4-dichlorophenyl)urea features two chlorinated phenyl groups attached to a central urea moiety. The structural representation can be summarized as follows:
1,3-Bis(3,4-dichlorophenyl)urea can participate in various chemical reactions typical of urea derivatives:
The stability of the compound under different pH conditions and temperatures influences its reactivity profile significantly.
The mechanism by which 1,3-bis(3,4-dichlorophenyl)urea exhibits its anti-cancer effects involves several cellular pathways:
Experimental studies indicate that treatment with this compound results in significant apoptosis in lung cancer cells through these mechanisms.
Physical properties are confirmed through various analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
1,3-Bis(3,4-dichlorophenyl)urea has several important applications:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective therapeutic agents against resistant forms of cancer by targeting specific cellular mechanisms.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2